molecular formula C11H13ClN2O2 B15190480 Idazoxan hydrochloride, (R)- CAS No. 89141-63-9

Idazoxan hydrochloride, (R)-

Cat. No.: B15190480
CAS No.: 89141-63-9
M. Wt: 240.68 g/mol
InChI Key: MYUBYOVCLMEAOH-PPHPATTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Idazoxan hydrochloride involves several steps:

Industrial Production Methods: The industrial production of Idazoxan hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Idazoxan hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the imidazoline ring structure.

    Reduction: This reaction can affect the benzodioxan moiety.

    Substitution: This reaction can occur at the imidazoline ring or the benzodioxan moiety.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced imidazoline or benzodioxan derivatives .

Properties

CAS No.

89141-63-9

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H/t10-;/m0./s1

InChI Key

MYUBYOVCLMEAOH-PPHPATTJSA-N

Isomeric SMILES

C1CN=C(N1)[C@@H]2COC3=CC=CC=C3O2.Cl

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl

Origin of Product

United States

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